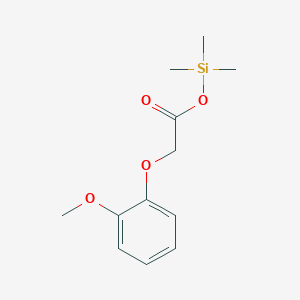
Dynemicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne family of natural products. It was first isolated from the soil bacterium Micromonospora chersina in the Gujarat State of India . The compound is characterized by its unique molecular architecture, which includes an anthraquinone chromophore and a ten-membered enediyne core . This compound exhibits remarkable cytotoxicity and DNA-cleaving activity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first reported chemical synthesis of Dynemicin A was accomplished by Myers and coworkers . The synthesis involves a multistep route to prepare enantiomerically pure this compound. The process includes a late-stage coupling reaction that combines two complex synthetic fragments . The absolute configuration of the natural product was determined by comparing the synthetic drug with this compound derived from fermentation .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chersina in large-scale fermentors . Supplementing the culture with sodium iodide enhances the production of this compound by 35-fold in shake flask culture . The compound is then isolated from the whole broth extract using chromatography techniques such as Dicalite chromatography, Sephadex LH-20 chromatography, and vacuum liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Dynemicin A undergoes various chemical reactions, including oxidation, reduction, and DNA cleavage . The compound’s highly reactive enediyne core is responsible for its potent DNA-cleaving activity .
Common Reagents and Conditions: In vitro studies have shown that this compound cleaves double-stranded B-form DNA in the presence of activating factors such as nicotinamide adenine dinucleotide phosphate (NADPH) or glutathione . The presence of these reducing agents triggers the activation of the enediyne core, leading to DNA strand scission .
Major Products Formed: The major product formed from the DNA cleavage reaction is the irreversible double-stranded cleavage of DNA, leading to cell death .
Scientific Research Applications
Dynemicin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a model compound for studying the reactivity and mechanisms of enediyne antibiotics . Its unique structure and reactivity make it an interesting subject for synthetic and mechanistic studies .
Biology: In biology, this compound is used to study DNA-interacting agents and their effects on cellular processes . Its ability to cleave DNA strands makes it a valuable tool for understanding DNA damage and repair mechanisms .
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent . Its potent cytotoxicity and DNA-cleaving activity make it a promising candidate for cancer therapy . further research is needed to fully understand its therapeutic potential and to develop safe and effective delivery methods .
Industry: In the industrial sector, this compound is produced through microbial fermentation and is used in research and development of new anticancer drugs .
Mechanism of Action
Dynemicin A exerts its effects by intercalating into the minor groove of B-DNA and causing DNA strand cleavage . The compound’s enediyne core undergoes a conformational change upon activation by reducing agents such as NADPH or glutathione . This activation leads to the formation of a highly reactive diradical species that cleaves the DNA strands, resulting in cell death . The anthraquinone chromophore within this compound enhances its binding specificity to DNA .
Comparison with Similar Compounds
Dynemicin A is unique among natural antitumor agents due to its combination of an anthraquinone chromophore and a ten-membered enediyne core . Similar compounds in the enediyne family include calicheamicin, esperamicin, and neocarzinostatin . These compounds share the enediyne core structure but differ in their peripheral moieties and specific DNA-binding properties . This compound’s unique structure and reactivity make it a valuable addition to the enediyne family of antibiotics .
Properties
Molecular Formula |
C30H19NO9 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |
InChI Key |
AFMYMMXSQGUCBK-AKMKHHNQSA-N |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
Isomeric SMILES |
C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
Canonical SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
Synonyms |
dynemicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[bis(diethylamino)phosphoryl-ethylamino]methanol](/img/structure/B40598.png)


![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)









![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
